![molecular formula C10H14N2 B3011661 1,2,3,4,5,6-六氢苯并[b][1,5]二氮杂环辛 CAS No. 13481-83-9](/img/structure/B3011661.png)

1,2,3,4,5,6-六氢苯并[b][1,5]二氮杂环辛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

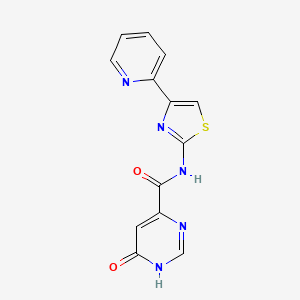

1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine is a chemical compound that belongs to the class of diazocines, which are characterized by an eight-membered heterocyclic ring containing two nitrogen atoms. The structure of diazocines can be modified to create various derivatives with different substituents, leading to a range of physical, chemical, and biological properties. These compounds have been explored for their potential use in macrocycle synthesis, bioactive molecule design, and as mechanistic probes for single-electron transfer (SET) processes .

Synthesis Analysis

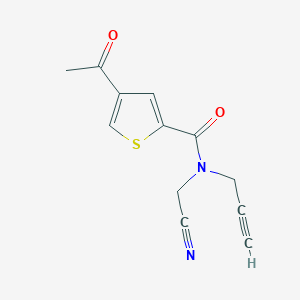

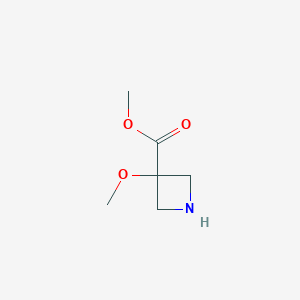

The synthesis of diazocine derivatives has been achieved through various methods. One approach involves a one-pot reaction using N,N,N',N'-tetramethylbiphenyldiamine with Vilsmeier's reagents, yielding bis-dibenzo[b,f][1,5]diazocines in moderate to good yields . Another method developed for unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones involves a three-step process starting from isatoic anhydrides and 2-aminobenzoic acids . Additionally, 1,5-disubstituted iminodibenzo[b,f][1,5]diazocines have been synthesized via metal-free cyclization of 2-aminophenyl ketimines .

Molecular Structure Analysis

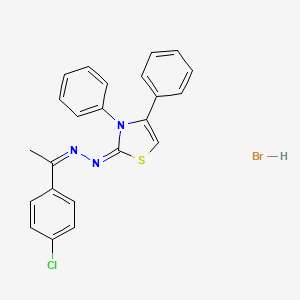

The molecular structure of diazocine derivatives has been characterized by various techniques, including X-ray crystallography. For instance, 6,12-diphenyldibenzo[b,f][1,5]diazocine has been shown to have a tub-shaped, eight-membered central ring . The unique structural features of these compounds, such as potential sites for hydrogen bonding and substituents available for further functionalization, make them attractive for applications in supramolecular chemistry .

Chemical Reactions Analysis

Diazocine derivatives exhibit interesting chemical reactivity. For example, the attempted generation of a potentially aromatic diazocine dianion led to profound rearrangement and the formation of N-(2-amino-1,2-diphenylethenyl)carbazole dianions . In another study, the photoswitching dynamics of a dihydrodibenzodiazocine were investigated, showing efficient Z→E and E→Z isomerization upon photoexcitation .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazocine derivatives are influenced by their molecular structure. The constrained eight-membered ring in these compounds can lead to unique properties, such as enhanced photoswitching efficiencies and increased stability of certain isomers . The electron-capture ability of 6,12-diphenyldibenzo[b,f][1,5]diazocine has been utilized as a mechanistic probe for SET processes and as a reagent for the oxidative dimerization of benzylic organometallics . Additionally, the cytotoxic and antibacterial activities of some dibenzo[b,f][1,5]diazocine derivatives have been preliminarily assessed, indicating their potential as privileged structures for drug design .

科学研究应用

生物活性分子设计的创新支架

研究人员开发了一种合成不对称取代的二苯并[b,f][1,5]二氮杂环辛-6,12(5H,11H)-二酮的方法,这些二酮可以转化为各种类似物。由于其结构多功能性以及初步测试显示对癌细胞系具有细胞毒性作用和抗菌活性,这些化合物具有在药物设计中的潜在应用 (Bieszczad 等,2020)。

合成方法学进展

一项研究引入了一种更有效的二苯并[b,f][1,5]-二氮杂环辛合成方法,这可能在减少生产这些化合物所涉及的步骤和复杂性方面具有重要意义。这项创新对于它们在各个科学领域的应用至关重要 (Wang 等,2011)。

有机合成中的捕获电子剂

6,12-二苯基二苯并[b,f][1,5]二氮杂环辛已被用作捕获电子剂。其独特的结构有助于研究单电子转移 (SET) 过程,并促进苄基有机金属化合物的氧化二聚,证明了其在有机化学和合成中的用途 (Eisch 等,2012)。

新型大环类化合物的先驱

研究表明,二苯并[b,f][1,5]二氮杂环辛可以用作制造新型大环类化合物的先驱。这些大环类化合物在开发新材料和复杂分子结构中具有潜在应用 (Cheng 等,2003)。

电化学执行器的构建模块

二苯并[b,f][1,5]二氮杂环辛被认为是新型电化学执行器的潜在构建模块。它们通过酸催化反应合成的过程突出了它们在电化学器件制造领域的潜力 (Zhao 等,2012)。

微波辅助合成

一项研究展示了使用微波辐射合成二苯并[b,f][1,5]二氮杂环辛,表明这是一种更快、可能更有效的生产方法。这可能对工业规模的合成和研究应用产生影响 (Jung 等,2009)。

异常碳锂化研究

对二苯并[b,f][1,4]二氮杂环辛的碳锂化研究提供了对意外的化学途径和 SET 机制的见解。这项研究有助于更深入地了解涉及二氮杂环辛的化学反应 (Eisch 等,2015)。

超分子化学应用

1,5-二取代亚氨基二苯并[b,f][1,5]二氮杂环辛的合成为超分子化学引入了新的可能性,特别是由于它们具有形成氢键和功能化的潜力 (Leganza 等,2006)。

安全和危害

属性

IUPAC Name |

1,2,3,4,5,6-hexahydro-1,5-benzodiazocine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-5-10-9(4-1)8-11-6-3-7-12-10/h1-2,4-5,11-12H,3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUCAJGSVHDALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=CC=C2NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)

![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)

![(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide](/img/structure/B3011592.png)

![Spiro[3.4]octan-2-ylmethanamine;hydrochloride](/img/structure/B3011595.png)

![3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid](/img/structure/B3011597.png)

![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)

![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)